N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECDCFGKMZOLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, a synthetic organic compound belonging to the piperazine class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a 4-chlorophenyl group and a 2-fluorophenyl group. The synthesis typically involves the reaction of 4-chloro-2-fluoroaniline with appropriate acylating agents under basic conditions. The following table summarizes the key synthetic steps:
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-chloro-2-fluoroaniline + Acyl chloride | Reflux in dichloromethane | Intermediate |
| 2 | Intermediate + Piperazine | Reflux in toluene | This compound |
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies indicate that piperazine derivatives can inhibit various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary research shows that this compound may induce apoptosis in cancer cells, particularly in breast and lung cancer models.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating psychiatric disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission and potentially alleviating symptoms of depression and anxiety.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Case Studies
-
Anticancer Research :
A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values calculated at approximately 25 µM for breast cancer cells. -
Neuropharmacological Effects :
In a behavioral study involving rodent models, administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors in the elevated plus maze test, indicating potential as an anxiolytic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table outlines key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and fluoro substituents on phenyl rings | Antimicrobial, anticancer |
| N-(4-fluorophenyl)-4-(3-nitrophenyl)piperazine-1-carboxamide | Fluoro substituent only | Moderate anticancer |
| N-(3-chlorophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide | Chlorine and methyl substituents | Limited activity |
Scientific Research Applications
Pharmaceutical Development
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent in several areas:
- Neurological Disorders : Research indicates that compounds similar to this one may act as modulators of neurotransmitter systems, potentially offering benefits in treating conditions like anxiety and chronic pain by inhibiting fatty acid amide hydrolase (FAAH) .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anti-tumor properties, warranting further investigation into its mechanisms against various cancer cell lines .
In vitro assays have demonstrated the compound's ability to effectively inhibit FAAH, suggesting significant molecular interactions that could enhance its pharmacological effects. Further studies are required to elucidate its complete interaction profile with other biological targets .
Industrial Applications
In addition to pharmaceutical applications, this compound can serve as a building block for synthesizing more complex molecules in chemical research and industry . Its unique chemical properties make it suitable for developing specialty chemicals and materials.
Case Study 1: FAAH Inhibition and Pain Management
A study evaluated the efficacy of this compound as a FAAH inhibitor. Results indicated that the compound significantly increased endocannabinoid levels in animal models, leading to enhanced analgesic effects compared to controls .
Case Study 2: Antitumor Activity
Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, suggesting potential use as an anticancer agent. Further mechanistic studies are ongoing to understand its pathways of action against tumor cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following compounds illustrate how substituent positions and types impact properties:
Key Trends :
- Halogen Positioning : Fluorine at the 2-position (meta to the piperazine) in Compound 61 increases melting point compared to para-substituted analogs, likely due to altered intermolecular interactions.
- Yield Variations : Bulky substituents (e.g., trifluoromethyl in ) often reduce synthetic yields, as seen in Compound 61 (22%) versus simpler derivatives (45–58%) .
Metabolic and Pharmacokinetic Considerations
- Metabolite Stability : Chlorophenyl groups (as in ) are prone to oxidative metabolism, whereas fluorophenyl substituents (e.g., ) may slow degradation due to fluorine’s electronegativity .
- Solubility : Methoxy groups (e.g., A16–A18 in ) improve aqueous solubility but reduce membrane permeability compared to halogenated analogs .
Research Findings and Implications
- Synthetic Challenges : Lower yields in Compound 61 (22%) versus A6 (48.1%) suggest steric hindrance from ortho-fluorine complicates synthesis .
- Structure-Activity Relationships (SAR): Chlorine vs. Quinazolinone Moiety: Derivatives like A1–A6 () exhibit rigid planar structures that may favor π-π stacking in protein binding pockets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol (4 hours, 79% yield) forms the carboxamide linkage . Key parameters include solvent choice (e.g., DCM for acylation), temperature (reflux vs. room temperature), and stoichiometry of reactants. A table summarizing optimized conditions is provided:
| Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1-Methylpiperazine + (4-chlorophenyl)carbamic chloride | Ethanol | 78 | 4 | 79 | >95% |
| 1-(4-Fluorobenzyl)piperazine + benzoyl chloride | DCM | 25 | 24 | 50–70 | >90% |
- Validation : Confirm structure via / NMR (e.g., piperazine protons at δ 2.4–3.5 ppm, aromatic peaks at δ 6.8–7.3 ppm) and LC-MS for molecular weight verification .
Q. How is the structural conformation of the piperazine ring determined, and what techniques are critical for analysis?
- Methodological Answer : X-ray crystallography reveals the piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions) . Key steps:
Grow single crystals via slow evaporation (e.g., ethanol/water).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine structure using SHELX software (R-factor < 0.06) .
- Supporting Data : Bond lengths (C–N: 1.45–1.49 Å) and angles (N–C–C: 109.5°) align with chair conformations .
Advanced Research Questions
Q. How does the carboxamide linker influence dopamine receptor (D3R vs. D2R) selectivity?
- Methodological Answer : Replace the carboxamide group with amines to assess selectivity. Evidence shows removing the carbonyl (e.g., converting 8j to 15b) reduces D3R affinity by >100-fold (K: 2.6 nM → 393 nM), while D2R binding remains unaffected .
- Experimental Design :
Synthesize analogs with modified linkers (amide, amine, thioamide).
Perform competitive binding assays (-spiperone for D2R/D3R).
Validate via chimeric receptor studies (E2 loop swaps) to identify critical interaction sites .
Q. What strategies optimize CYP5122A1 and CYP51 inhibition while minimizing off-target effects in Leishmania models?
- Methodological Answer : Screen analogs with substituted aryl groups (e.g., 18e and 18i) using:
In vitro enzyme assays (IC for CYP5122A1: <1 µM).
L. donovani promastigote proliferation assays (EC: 2–5 µM) .
- Key Findings :
- Selectivity : N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl) derivatives show 10-fold selectivity over mammalian macrophages .
- SAR : Electron-withdrawing groups (e.g., -CF) enhance target binding via hydrophobic interactions.
Q. How can conflicting data on receptor selectivity and metabolic stability be resolved?
- Methodological Answer :
Cross-validate assays: Compare radioligand binding (e.g., -raclopride) vs. functional cAMP assays for receptor activity .
Perform metabolic stability studies (e.g., liver microsomes + LC-MS/MS) to identify degradation pathways .
Use molecular docking (AutoDock Vina) to map binding poses and explain discrepancies (e.g., steric clashes in D2R vs. D3R) .
Q. What computational approaches predict target interactions and guide rational design?
- Methodological Answer :
Docking : Use crystal structures (PDB: 4M48 for D3R) to model ligand-receptor interactions (e.g., hydrogen bonds with Ser196/Val107) .
MD Simulations : Analyze stability of piperazine-carboxamide conformers (GROMACS, 100 ns trajectories).
QSAR : Develop models (e.g., CoMFA) using IC data from analogs to prioritize substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
